Cas no 790271-23-7 (3-(3-chloro-4-fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid)
3-(3-chloro-4-fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- <br>3-(3-chloro-4-fluorophenyl)-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carbo xylic acid
- 3-(3-chloro-4-fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
- Z57032558
- CHEMBL1305866
- 790271-23-7
- EN300-11021
- HMS2760F09
- MLS001002880
- SMR000372517
- 3-(3-chloro-4-fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylicacid
- 3-(3-chloro-4-fluorophenyl)-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
- 3-(3-chloro-4-fluorophenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid
- AKOS001078911
- AKOS030751351
- CS-0289395
-
- Inchi: 1S/C15H8ClFN2O3S/c16-10-6-8(2-4-11(10)17)19-13(20)9-3-1-7(14(21)22)5-12(9)18-15(19)23/h1-6H,(H,18,23)(H,21,22)
- InChI Key: ZFGUEYVCACVOCW-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)N1C(NC2C=C(C(=O)O)C=CC=2C1=O)=S)F
Computed Properties
- Exact Mass: 349.9928192Da
- Monoisotopic Mass: 349.9928192Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 535
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 102Ų
3-(3-chloro-4-fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-11021-0.05g |
3-(3-chloro-4-fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
790271-23-7 | 95.0% | 0.05g |
$66.0 | 2025-02-19 | |
| Enamine | EN300-11021-0.1g |
3-(3-chloro-4-fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
790271-23-7 | 95.0% | 0.1g |
$98.0 | 2025-02-19 | |
| Enamine | EN300-11021-0.25g |
3-(3-chloro-4-fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
790271-23-7 | 95.0% | 0.25g |
$142.0 | 2025-02-19 | |
| Enamine | EN300-11021-0.5g |
3-(3-chloro-4-fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
790271-23-7 | 95.0% | 0.5g |
$271.0 | 2025-02-19 | |
| Enamine | EN300-11021-1.0g |
3-(3-chloro-4-fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
790271-23-7 | 95.0% | 1.0g |
$371.0 | 2025-02-19 | |
| Enamine | EN300-11021-2.5g |
3-(3-chloro-4-fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
790271-23-7 | 95.0% | 2.5g |
$726.0 | 2025-02-19 | |
| Enamine | EN300-11021-5.0g |
3-(3-chloro-4-fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
790271-23-7 | 95.0% | 5.0g |
$1075.0 | 2025-02-19 | |
| Enamine | EN300-11021-10.0g |
3-(3-chloro-4-fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
790271-23-7 | 95.0% | 10.0g |
$1593.0 | 2025-02-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21813-1G |
3-(3-chloro-4-fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
790271-23-7 | 95% | 1g |
¥ 1,716.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21813-5G |
3-(3-chloro-4-fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
790271-23-7 | 95% | 5g |
¥ 5,273.00 | 2023-04-13 |
3-(3-chloro-4-fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid Suppliers
3-(3-chloro-4-fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 3-(3-chloro-4-fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
Comprehensive Overview of 3-(3-chloro-4-fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid (CAS 790271-23-7)
The compound 3-(3-chloro-4-fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid (CAS 790271-23-7) is a highly specialized quinazoline derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a chloro-fluorophenyl moiety and a sulfanyl group, makes it a subject of interest for drug discovery and medicinal chemistry. Researchers are increasingly exploring its applications in targeting specific enzymes or receptors, particularly in the context of anti-inflammatory and anticancer therapies.
In recent years, the demand for heterocyclic compounds like 3-(3-chloro-4-fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid has surged due to their versatility in drug design. The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (sulfanyl) groups in its structure allows for fine-tuning of its physicochemical properties, enhancing its bioavailability and target specificity. This compound is often discussed in forums and publications focusing on small molecule inhibitors and kinase modulation, aligning with current trends in precision medicine.
One of the most frequently asked questions about CAS 790271-23-7 revolves around its synthetic routes and scalability. The compound can be synthesized via multi-step organic reactions, including cyclocondensation and selective functionalization of the quinazoline core. Its carboxylic acid group further enables derivatization, making it a valuable intermediate for generating libraries of analogs. This adaptability is crucial for high-throughput screening campaigns in drug discovery pipelines.
From an analytical perspective, 3-(3-chloro-4-fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid exhibits distinct spectroscopic signatures. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed to confirm its purity and structural integrity. Researchers also leverage computational tools like molecular docking to predict its binding affinity for proteins of interest, a practice gaining traction in AI-driven drug development.
The compound’s stability under various pH conditions and solvent systems is another area of investigation. Studies suggest that the sulfanyl group contributes to its resistance to oxidative degradation, a feature highly valued in pro-drug formulations. Additionally, its logP and solubility profiles are frequently optimized to improve pharmacokinetics, addressing common challenges in oral bioavailability.
In the context of intellectual property, CAS 790271-23-7 has been referenced in several patents related to tyrosine kinase inhibitors and signal transduction modulation. Its potential as a scaffold for multi-target therapeutics aligns with the growing interest in polypharmacology, where single molecules are designed to interact with multiple disease pathways.
Environmental and regulatory considerations for this compound are also noteworthy. While it is not classified as hazardous, proper handling protocols are recommended to ensure safety during laboratory use. Its biodegradability and ecotoxicological impact remain under study, reflecting the broader scientific community’s focus on green chemistry principles.
In summary, 3-(3-chloro-4-fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid represents a compelling case study in modern medicinal chemistry. Its structural complexity, coupled with its applicability in cutting-edge research areas like targeted therapy and computational drug design, ensures its continued relevance. As the scientific community delves deeper into its mechanisms and derivatives, this compound is poised to play a pivotal role in advancing personalized medicine.
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